molecular formula C53H60N5NaO12S2 B12419653 sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate

sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate

Cat. No.: B12419653
M. Wt: 1046.2 g/mol
InChI Key: RNHTWDMUNIEDKX-XSTPADGUSA-M
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Description

The compound “sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, sulfonate, and benzodiazepine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions The reaction conditions often include the use of catalysts, such as copper or palladium, and solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amines or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving benzodiazepine receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as benzodiazepine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact molecular pathways involved depend on the specific functional groups present in the compound and their interactions with the target receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate” lies in its complex structure and the presence of multiple functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound sodium (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazepine core linked to various functional groups that enhance its biological activity. The presence of methoxy and sulfonate groups is significant for its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that compounds related to the indolo[2,1-c][1,4]benzodiazepine scaffold exhibit promising anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that these compounds can induce apoptosis in cancer cell lines such as human melanoma A2058 cells. They demonstrate higher cytotoxicity compared to standard anticancer agents and effectively bind to DNA, leading to increased apoptotic cell populations .
CompoundCell LineCytotoxicityMechanism
Sodium (12aS)-...A2058HighDNA binding and apoptosis induction
Pyrrolo[2,1-c][1,4]benzodiazepine hybridsVariousVariableInduction of apoptosis through cell cycle arrest

Antiallergic Activity

Some derivatives of the indolo[2,1-c][1,4]benzodiazepine class have been identified as potential antiallergic agents. They exhibit antihistamine and antiserotonin activities:

  • Serotonin Release Inhibition : Certain synthesized compounds have shown superior inhibition of serotonin release compared to established medications like disodium cromoglycate and oxatomide .

The mechanisms underlying the biological activity of sodium (12aS)-9-... involve several pathways:

  • DNA Interaction : The ability to bind DNA is crucial for its anticancer effects. This interaction can lead to disruption in replication and transcription processes .
  • Cell Cycle Modulation : Compounds from this class have been observed to cause cell cycle arrest in various phases, particularly G2/M phase arrest leading to increased apoptosis in targeted cancer cells .

Case Studies

Several studies have highlighted the efficacy of indolo[2,1-c][1,4]benzodiazepines in preclinical models:

  • Study on A2058 Cells : The introduction of a hybrid agent led to a significant increase in apoptotic markers and a decrease in viable cell counts.
  • Antiallergic Testing : In vivo tests demonstrated that certain derivatives effectively reduced allergic responses comparable to standard treatments.

Properties

Molecular Formula

C53H60N5NaO12S2

Molecular Weight

1046.2 g/mol

IUPAC Name

sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate

InChI

InChI=1S/C53H61N5O12S2.Na/c1-53(2,71)32-56(14-15-67-18-19-68-17-16-64-3)37-21-33(30-69-48-27-41-39(25-46(48)65-4)51(59)57-38(29-54-41)23-35-10-6-8-12-43(35)57)20-34(22-37)31-70-49-28-42-40(26-47(49)66-5)52(60)58-44-13-9-7-11-36(44)24-45(58)50(55-42)72(61,62)63;/h6-13,20-22,25-28,38,45,50,54-55,71H,14-19,23-24,29-32H2,1-5H3,(H,61,62,63);/q;+1/p-1/t38-,45-,50?;/m0./s1

InChI Key

RNHTWDMUNIEDKX-XSTPADGUSA-M

Isomeric SMILES

CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC([C@@H]4CC5=CC=CC=C5N4C3=O)S(=O)(=O)[O-])OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)S.[Na+]

Canonical SMILES

CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC(C4CC5=CC=CC=C5N4C3=O)S(=O)(=O)[O-])OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)S.[Na+]

Origin of Product

United States

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